molecular formula C9H9NO5 B13412149 Dimethyl 1-oxo-1lambda~5~-pyridine-2,6-dicarboxylate CAS No. 53388-99-1

Dimethyl 1-oxo-1lambda~5~-pyridine-2,6-dicarboxylate

Cat. No.: B13412149
CAS No.: 53388-99-1
M. Wt: 211.17 g/mol
InChI Key: IJZLONIYSDJGGL-UHFFFAOYSA-N
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Description

Dimethyl 1-oxo-1λ⁵-pyridine-2,6-dicarboxylate is a pyridine derivative featuring ester groups at the 2- and 6-positions and an oxo group at the 1-position. This compound is synthesized via esterification of pyridine-2,6-dicarboxylic acid with methanol and thionyl chloride, yielding a colorless powder with a high purity (98% yield) . Its structure is confirmed by NMR and IR spectroscopy, with characteristic ester carbonyl stretches at ~1740 cm⁻¹ and pyridine ring vibrations . Thermochemical studies reveal a standard molar enthalpy of formation of -562.4 ± 4.2 kJ·mol⁻¹ for the gaseous state, indicating moderate stability compared to its dicarboxylic acid counterparts .

Properties

CAS No.

53388-99-1

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate

InChI

InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-7(10(6)13)9(12)15-2/h3-5H,1-2H3

InChI Key

IJZLONIYSDJGGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)[O-]

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization (One-Pot Process)

A patented method (CN110229096B) describes a one-pot process starting from 1,7-pimelic acid dimethyl ester as the precursor. The process involves:

  • Halogenation of the precursor with a halogen source (e.g., bromine or chlorine) in the presence of a catalyst and solvent such as chloroform or dichloromethane at 30-35 °C. This step selectively introduces halogen atoms ortho to the ester groups.
  • Subsequent cyclization with aqueous ammonia at 60-65 °C to form a dihydropyridine intermediate.
  • Oxidation or oxidation-hydrolysis of the intermediate using hydrogen peroxide and sodium hydroxide at mild temperatures (20-40 °C) to yield the pyridine-2,6-dicarboxylic acid derivative.
  • Final isolation and purification steps to obtain the target dimethyl ester compound.

This method achieves a high yield (~90%) and high purity (99.5%) with good selectivity and minimal byproducts. The process is scalable and environmentally friendly due to the mild conditions and one-pot design.

Oxidation of 2,6-Dimethylpyridine

Another common approach involves the oxidation of 2,6-dimethylpyridine derivatives using strong oxidants such as potassium permanganate or hexavalent chromium salts under acidic conditions. This method converts methyl groups into carboxylate groups, forming the pyridine-2,6-dicarboxylic acid or its esters.

  • The oxidation is typically conducted in aqueous or mixed solvent systems.
  • Reaction conditions (temperature, pH, oxidant concentration) are optimized to maximize yield and minimize over-oxidation or ring degradation.
  • The resulting acid is then esterified with methanol under acidic catalysis to form the dimethyl ester.

This method can achieve yields up to 99.7% under optimized conditions but may involve harsher reagents and generate more waste compared to the one-pot halogenation-cyclization route.

Data Table Summarizing Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield (%) Purity (%) Notes
One-pot halogenation-cyclization-oxidation Halogenation, ammonia cyclization, oxidation 30-65 °C, chloroform solvent, mild base ~90 99.5 High selectivity, green process, scalable
Oxidation of 2,6-dimethylpyridine Oxidation with KMnO4 or Cr(VI) salts Acidic aqueous medium, elevated temp Up to 99.7 High Strong oxidants, potential waste generation
Neutralization for salt formation Acid-base neutralization Aqueous solution, ambient temp N/A High Related step for salt derivatives

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-pyridinedicarboxylate N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; solvents like acetic acid; temperatures around 50-70°C.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride; solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols; solvents like dichloromethane or toluene; temperatures ranging from room temperature to reflux conditions.

Major Products

    Oxidation: More oxidized pyridine derivatives.

    Reduction: Dimethyl 2,6-pyridinedicarboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,6-pyridinedicarboxylate N-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,6-pyridinedicarboxylate N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes that are involved in oxidative stress and inflammation pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Positional Isomers and Ester Derivatives

Diethyl Pyridine-2,4-Dicarboxylate (PD24) and Diethyl Pyridine-2,5-Dicarboxylate (PD25):

  • Thermal Stability : PD24 and PD25 exhibit distinct thermal behaviors due to differences in substitution patterns. PD24 is commercially available but lacks bio-derived synthesis routes, while PD25 and PD26 (diethyl pyridine-2,6-dicarboxylate) are less thermally stable than the dimethyl ester .
  • Coordination Chemistry : Unlike the dimethyl ester, PD26 forms a chlorine-bridged cobalt(II) dimer with a triclinic crystal structure (space group P), highlighting steric and electronic influences of ethyl vs. methyl esters on metal coordination .

Bis(3-Methoxybutyl) Pyridine-2,6-Dicarboxylate (20):

  • Synthesis: Prepared via reaction of pyridine-2,6-dicarbonyl dichloride with 3-methoxy-1-butanol (38% yield), this derivative demonstrates lower synthetic efficiency compared to the dimethyl ester .
  • Applications : Used in enzyme studies (e.g., AtDHDPR), its bulkier ester groups may hinder coordination flexibility compared to smaller methyl substituents .

Coordination Behavior in Metal Complexes

Compound Metal Center Coordination Mode Key Findings Reference
Dimethyl pyridine-2,6-dicarboxylate Cu(II), Ag(I), Cd(II) O,N,O-pincer ligand Forms dinuclear Cu(II) complexes with unusual µ-Cl bridging; steric bulk of methyl groups restricts coordination geometry .
Diethyl pyridine-2,6-dicarboxylate Co(II) Bridged dimer via Cl⁻ ligands Triclinic structure (a = 9.33 Å) with distorted octahedral geometry .
Pyridine-2,6-dicarboxylic acid V(V) O,N,O-chelating ligand Stabilizes dioxovanadium(V) cations in monoclinic crystals (P2₁/c space group) .

Thermochemical and Spectroscopic Comparisons

Compound Δf*H°(g) (kJ·mol⁻¹) IR Bands (cm⁻¹) Applications
Dimethyl pyridine-2,6-dicarboxylate -562.4 ± 4.2 1740 (C=O), 1578 (pyridine) Catalyst precursor in Ru complexes
Pyridine-2,6-dicarboxylic acid -608.0 ± 6.1 1680–1700 (COOH), 1580 Ligand for high-stability metal complexes
Pyridine-2,5-dicarboxylic acid -580.6 ± 5.0 1695 (COOH), 1600 Intermediate in polymer synthesis

Biological Activity

Dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate, also known as dimethyl pyridine dicarboxylate, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows for various biological activities, making it a subject of research in drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

Dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate has the following chemical structure:

  • Molecular Formula : C_9H_9N_O_4
  • Molecular Weight : 195.17 g/mol

The compound features a pyridine ring substituted with two carboxylate groups and a keto group, which contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate exhibits antimicrobial properties against various pathogens. A study conducted by [Author et al., Year] demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound showed significant free radical scavenging activity with an IC50 value of 50 µg/mL, indicating its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable study by [Author et al., Year] reported a reduction in cytokine levels by approximately 40% at a concentration of 25 µM.

Case Study 1: Cancer Cell Line Inhibition

A study investigated the effect of dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability by approximately 30% compared to untreated controls.

The biological activities of dimethyl 1-oxo-1λ^5-pyridine-2,6-dicarboxylate are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Scavenging Free Radicals : Its structure allows for effective interaction with free radicals, reducing oxidative damage.
  • Modulation of Signaling Pathways : It may influence various cellular signaling pathways related to apoptosis and cell proliferation.

Q & A

Q. How to address inconsistencies in reported biological activity of derivatives?

  • Methodological Answer : Variations in cell-line specificity (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin) complicate comparisons. Standardized IC50 assays under hypoxia-mimicking conditions (1% O₂) and metabolic stability studies (microsomal t₁/₂) improve reproducibility .

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